N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Coordination chemistry Oxalamide conformation Ligand design

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1091475-24-9; molecular formula C20H24N2O3S; molecular weight 372.48 g/mol) is an unsymmetrical N,N′-disubstituted oxalamide derivative. It belongs to a class of compounds characterized by a central oxalamide (ethanediamide) core flanked by two distinct amide substituents.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 1091475-24-9
Cat. No. B2983839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS1091475-24-9
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3
InChIInChI=1S/C20H24N2O3S/c1-25-16-8-6-15(7-9-16)20(10-2-3-11-20)14-22-19(24)18(23)21-13-17-5-4-12-26-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)(H,22,24)
InChIKeyXBRUWCJAKQWLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1091475-24-9): Structural and Procurement Baseline


N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1091475-24-9; molecular formula C20H24N2O3S; molecular weight 372.48 g/mol) is an unsymmetrical N,N′-disubstituted oxalamide derivative. It belongs to a class of compounds characterized by a central oxalamide (ethanediamide) core flanked by two distinct amide substituents [1]. The N1 substituent incorporates a (4-methoxyphenyl)cyclopentyl moiety, while the N2 substituent is a thiophen-2-ylmethyl group. This specific connectivity distinguishes it from symmetrical oxalamides such as N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO) and N1,N2-bis(furan-2-ylmethyl)oxalamide (BFMO), which have been extensively studied as ligands in copper-catalyzed cross-coupling reactions [REFS-3, REFS-4]. The compound's unsymmetrical architecture offers a potential handle for tuning steric and electronic properties in applications ranging from medicinal chemistry to catalysis, though primary experimental data specific to this compound remain scarce in the peer-reviewed literature.

Why N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Cannot Be Interchanged with Symmetrical Oxalamide Analogs in Research and Industrial Settings


Symmetrical N,N′-disubstituted oxalamides, such as BTMO (CAS 920366-91-2) and BFMO, have achieved prominence as broadly effective bidentate ligands for copper-catalyzed C–N, C–O, and C–C bond-forming reactions [REFS-1, REFS-2]. However, simple structural intuition supported by the oxalamide conformational literature indicates that replacing the symmetrical bis(thiophen-2-ylmethyl) substitution pattern with an unsymmetrical arrangement containing a bulky (4-methoxyphenyl)cyclopentyl group on one nitrogen and a thiophen-2-ylmethyl group on the other will alter the ligand bite angle, steric bulk, and electronic properties at the copper center [3]. These factors directly influence catalytic activity, substrate scope, and reaction selectivity. Furthermore, in a biological context, the (4-methoxyphenyl)cyclopentyl substructure has been independently associated with measurable target binding (e.g., P2X7 receptor antagonism, IC50 = 600 nM) in structurally related chemotypes [4], indicating that this particular pharmacophoric element is not merely a passive spectator. Consequently, substituting the target compound with a symmetrical analog would discard both the tunable coordination chemistry advantage and any structure-activity relationship potential embedded in the unsymmetrical scaffold.

Quantitative and Comparative Evidence Guide for N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Versus Symmetrical and Methyl-Terminated Oxalamide Analogs


Unsymmetrical vs. Symmetrical Oxalamide Architecture: Differential Coordination Chemistry Potential Based on Conformational Analysis

The target compound possesses an unsymmetrical N1/N2-substitution pattern. DFT conformational studies on N-alkyl and N,N′-dialkyl oxalamides demonstrated that the oxalamide core adopts a planar s-trans arrangement with trans amide bonds as the most stable conformation, and that the identity of the N-substituents governs the conformational energy landscape and hydrogen-bond donor/acceptor availability [1]. In contrast, symmetrical BTMO (CAS 920366-91-2) presents two identical thiophen-2-ylmethyl arms, offering a symmetric coordination environment. The introduction of a bulky (4-methoxyphenyl)cyclopentyl group on N1 while retaining a thiophen-2-ylmethyl group on N2 in the target compound is predicted to create an asymmetric steric profile and altered electron density distribution at the carbonyl oxygen donors compared to BTMO. This asymmetry may favor selective monodentate or bidentate coordination modes that are inaccessible to symmetrical ligands.

Coordination chemistry Oxalamide conformation Ligand design

Predicted Physicochemical Property Differentiation: cLogP and Hydrogen Bond Donor Count vs. BTMO and N1-Methyl Analog

Predicted physicochemical parameters differentiate the target compound from its closest structural comparators. Using the molecular formula C20H24N2O3S (MW = 372.48) , the target compound's cLogP is estimated at approximately 3.5 (calculated using standard fragment-based methods), which is 1.4 log units higher than BTMO (C12H12N2O2S2, MW = 280.37, estimated cLogP ≈ 2.1) and approximately 1.0 log unit higher than the methyl-terminated analog N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide (C16H22N2O3, MW = 290.36, estimated cLogP ≈ 2.5) . The target compound retains two hydrogen bond donor (HBD) sites (both amide NH groups), identical to BTMO but distinguishing it from tertiary oxalamides that lack HBD capability. The increased lipophilicity and larger molecular volume of the target compound may translate to enhanced membrane permeability in cellular assays compared to the more polar BTMO, though this remains to be experimentally verified.

Physicochemical properties Drug-likeness Lipophilicity

Substructure-Driven Biological Activity Potential: (4-Methoxyphenyl)cyclopentyl Pharmacophore Demonstrates Target Engagement in Analogous Chemotypes

Although no direct biological activity data exist for the target compound, the (4-methoxyphenyl)cyclopentyl substructure—present at the N1 position—constitutes a validated pharmacophoric element in related chemotypes. In the benzamide series, N-[1-(4-methoxyphenyl)cyclopentylmethyl]-2,3-dimethyl-benzamide demonstrated P2X7 receptor antagonism with an IC50 of 600 nM in a FLIPR-based calcium flux assay using 293-human P2X7 stable cells [1]. This finding establishes that the (4-methoxyphenyl)cyclopentyl group can productively engage a biological target when appropriately presented. The target compound, by incorporating this substructure into an oxalamide scaffold with a thiophen-2-ylmethyl partner, may offer a distinct binding mode and selectivity profile compared to the benzamide chemotype. In contrast, BTMO lacks this aromatic cyclopentyl motif entirely, while the methyl-terminated analog (CAS 1209717-82-7) lacks the thiophene sulfur coordination handle.

P2X7 receptor Pharmacophore mapping Binding affinity

Oxalamide Ligand Class Performance Baseline: BTMO-Mediated Copper Catalysis Establishes a Benchmark for Comparative Ligand Screening with the Target Compound

BTMO has been established as an effective bidentate oxalamide ligand for several copper-catalyzed transformations, providing a quantitative performance baseline against which the target compound can be evaluated. In CuI/BTMO-catalyzed ipso-nitration of (hetero)aryl halides with sodium nitrite, electron-rich substrates afforded coupling products in good to excellent yields at 100 °C using 1-5 mol% CuI and BTMO; electron-neutral substrates required 120 °C for complete conversion, while electron-poor substrates gave low conversions [1]. In a separate study, Cu2O/BTMO catalyzed Goldberg amidation of (hetero)aryl chlorides with amides at 130 °C in t-BuOH with K3PO4 as base, achieving yields up to 87% for previously challenging substrate combinations [2]. The unsymmetrical target compound, possessing different steric and electronic properties at the two nitrogen arms, may exhibit a distinct substrate scope window (e.g., improved tolerance for electron-poor substrates or altered temperature requirements) when employed as an alternative ligand under the same reaction conditions. This hypothesis requires experimental validation but is grounded in the well-documented sensitivity of copper-oxalamide catalytic activity to ligand structure [REFS-1, REFS-2].

Copper catalysis Cross-coupling Ligand screening

Recommended Application Scenarios for N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Based on Available Evidence


Ligand Screening in Copper-Catalyzed C–N and C–O Cross-Coupling Method Development

The target compound is rationally positioned as a candidate ligand for copper-catalyzed cross-coupling reaction development, building upon the validated oxalamide ligand platform exemplified by BTMO [1]. Its unsymmetrical structure, incorporating a sterically demanding (4-methoxyphenyl)cyclopentyl arm together with a thiophen-2-ylmethyl arm, provides a distinct steric and electronic environment at the copper center. Researchers developing new C–N or C–O bond-forming methodologies should evaluate this compound in parallel with BTMO under identical conditions (e.g., 1-5 mol% CuI, 100-130 °C, various (hetero)aryl halide substrates with differing electronic properties) to identify substrate-specific yield advantages. The higher predicted cLogP (~3.5 vs. ~2.1 for BTMO) may also influence phase-transfer behavior in biphasic reactions.

Screening Library Enrichment for P2X7 Receptor and Related Purinergic Targets

The (4-methoxyphenyl)cyclopentyl pharmacophore present in the target compound has demonstrated target engagement at the human P2X7 receptor (IC50 = 600 nM in a related benzamide chemotype) [2]. This compound is suitable for inclusion in focused screening libraries directed at purinergic receptors, where it may exhibit binding characteristics that differ from the benzamide scaffold due to the distinct oxalamide linker and thiophene-containing partner. Procurement for this application is predicated on substructure similarity rather than pre-existing target compound activity data, and should be accompanied by a panel of structurally related oxalamide controls.

Fragment-Based and Structure-Activity Relationship (SAR) Exploration Around Unsymmetrical Oxalamide Scaffolds

The compound serves as a versatile synthetic intermediate and SAR probe for medicinal chemistry programs exploring oxalamide-based bioactive molecules [3]. The unsymmetrical arrangement allows independent variation of each amide substituent, facilitating systematic SAR studies. The presence of both a methoxyphenyl group (potential for hydrogen bonding and π-stacking) and a thiophene moiety (potential for metal coordination and sulfur-specific interactions) within a single molecule offers multiple vectors for target engagement. This compound can also serve as a precursor for further derivatization, as the methoxy group can be demethylated to a phenol, and the thiophene ring can undergo electrophilic substitution.

Reference Standard for Unsymmetrical Oxalamide Synthetic Methodology Development

Recent synthetic methodology studies have focused on developing efficient routes to unsymmetrical oxalamides, which are challenging to prepare selectively [4]. The target compound, with its combination of a sterically hindered amine (derived from 1-(4-methoxyphenyl)cyclopentyl)methanamine, a heterocyclic amine (thiophen-2-ylmethanamine), and an oxalyl linker, represents a useful benchmark substrate for testing new synthetic methods aimed at unsymmetrical oxalamide construction. Procurement of this compound provides a characterized standard for evaluating reaction selectivity (unsymmetrical vs. symmetrical product ratio), yield, and functional group tolerance in method development studies.

Quote Request

Request a Quote for N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.